molecular formula C9H9N3O B3049983 4-(2-Methylphenyl)-1,2,5-oxadiazol-3-amine CAS No. 22899-59-8

4-(2-Methylphenyl)-1,2,5-oxadiazol-3-amine

Cat. No.: B3049983
CAS No.: 22899-59-8
M. Wt: 175.19 g/mol
InChI Key: DWWWZYSTWIXEAJ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as oxadiazoles, which are aromatic compounds containing an oxadiazole ring, a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Synthesis Analysis

While specific synthesis methods for “4-(2-Methylphenyl)-1,2,5-oxadiazol-3-amine” are not available, similar compounds such as 2-Amino-5-(2-methylphenyl)-1,3,4-oxadiazole derivatives have been synthesized by electrochemical oxidation of semicarbazone at a platinum electrode .

Scientific Research Applications

Synthesis and Anticancer Evaluation

A study detailed the design, synthesis, and evaluation of a series of derivatives for their anticancer activity against various human cancer cell lines. The compounds demonstrated good to moderate activity, highlighting the potential of this chemical structure in anticancer drug development (Yakantham, Sreenivasulu, & Raju, 2019).

Antimicrobial Activities

Research into 1,3,4-triazole derivatives, starting from reactions involving primary amines, showed that some synthesized compounds possessed good to moderate antimicrobial activities. This indicates the relevance of the oxadiazole structure in creating potential antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Novel Synthesis Methods

Innovative synthesis methods for 1,3,4-oxadiazole derivatives have been developed, offering efficient approaches to create fully substituted derivatives. Such methodologies provide alternatives for the synthesis of oxadiazole derivatives, which could be applied to various fields including pharmaceuticals and materials science (Ramazani & Rezaei, 2010).

Corrosion Inhibition

The inhibitive properties of certain oxadiazole compounds on the corrosion, biocorrosion, and scaling of brass in simulated cooling water were examined. The study indicated that these compounds could serve as effective corrosion inhibitors, which is crucial for industrial applications (Rochdi et al., 2014).

Antifungal Evaluation

A series of oxadiazole derivatives were synthesized and evaluated for their antifungal activity against various human pathogenic fungal strains. The results showed promising antifungal activity, suggesting the potential use of these compounds in developing new antifungal agents (Nimbalkar et al., 2016).

Mechanism of Action

Target of Action

Oxadiazole derivatives have been reported to exhibit high antibacterial potency against multidrug-resistant staphylococcus aureus . They interact with several cysteine and serine hydrolases, which are relevant targets .

Mode of Action

Oxadiazolones, a related class of compounds, have been shown to have a polypharmacological mode of action . They interact with multiple targets, leading to a broad spectrum of effects. The specific interactions of 4-(2-Methylphenyl)-1,2,5-oxadiazol-3-amine with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

Oxadiazolones have been shown to affect multiple biochemical pathways, leading to their broad-spectrum antibacterial activity . The downstream effects of these pathway alterations would depend on the specific targets and their roles in cellular processes.

Pharmacokinetics

The pharmacokinetics of similar compounds can vary significantly depending on factors such as the specific chemical structure and the presence of functional groups .

Result of Action

Given the reported antibacterial activity of related oxadiazolone compounds , it can be inferred that the compound may lead to bacterial cell death or growth inhibition.

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of similar compounds .

Properties

IUPAC Name

4-(2-methylphenyl)-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-4-2-3-5-7(6)8-9(10)12-13-11-8/h2-5H,1H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWWZYSTWIXEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NON=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50554407
Record name 4-(2-Methylphenyl)-1,2,5-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22899-59-8
Record name 4-(2-Methylphenyl)-1,2,5-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methylphenyl)-1,2,5-oxadiazol-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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